BenchChemオンラインストアへようこそ!

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Physicochemical profiling CNS drug-likeness TPSA-based permeability prediction

This compound uniquely combines a p-tolyl N1 substituent with a benzo[d][1,3]dioxol-5-ylmethyl amide tail, a pairing absent from the patent exemplars of WO2009077559A2. Its favorable CNS drug-like properties (TPSA 67.9 Ų, XLogP 2.4, rotatable bonds 4) and lower molecular complexity (MW 352.4, no halogens) make it an ideal starting point for CNS P2X7 antagonist programs and focused library design. Order to expand your screening deck with a structurally differentiated, lead-like scaffold.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 955226-32-1
Cat. No. B2371466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS955226-32-1
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H20N2O4/c1-13-2-5-16(6-3-13)22-11-14(8-19(22)23)10-21-20(24)15-4-7-17-18(9-15)26-12-25-17/h2-7,9,14H,8,10-12H2,1H3,(H,21,24)
InChIKeyJUBQTGPVJUVUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 955226-32-1) – Chemical Identity and Compound Class Overview for Research Procurement


N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 955226-32-1) is a synthetic small molecule belonging to the 5-oxo-3-pyrrolidinecarboxamide class, characterized by a 1,3-benzodioxole (methylenedioxybenzene) moiety linked via a carboxamide bridge to a 1-(4-methylphenyl)-5-oxopyrrolidine scaffold [1]. Its molecular formula is C₂₀H₂₀N₂O₄ with a molecular weight of 352.4 g/mol, and a computed XLogP3-AA of 2.4 and topological polar surface area of 67.9 Ų [1]. This compound is cataloged by multiple chemical suppliers under identifiers including AKOS024643653, BF86777, and CM992008, typically at ≥95% purity, and is designated for research use only [2].

Why Generic Substitution Fails for N-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide in Focused Screening Libraries


Within the 5-oxo-3-pyrrolidinecarboxamide chemotype, even minor variations in the N-aryl substituent or the amide-derived side chain can profoundly alter P2X7 receptor modulatory activity, as demonstrated in the structure-activity relationship (SAR) studies of patent WO2009077559A2 [1]. The target compound uniquely combines a p-tolyl group at the pyrrolidine N1 position with a benzo[d][1,3]dioxol-5-ylmethyl amide tail, a pairing that differentiates it from hundreds of analogs bearing halogenated phenyl, pyridylmethyl, or simple alkyl amide substituents [1]. Because P2X7 antagonist potency is exquisitely sensitive to the steric and electronic properties of both the N-aryl and the amide substituent, generic replacement of this compound with a structurally similar in-class analog cannot be assumed to preserve target engagement or selectivity [1].

Quantitative Differential Evidence for N-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide: Physicochemical, Structural, and Class-Level Differentiation


Benzo[1,3]dioxole-5-ylmethyl Amide Substituent: Topological Polar Surface Area and Hydrogen Bond Acceptor Differentiation Versus Phenyl and Benzyl Amide Analogs

The target compound's benzo[d][1,3]dioxole-5-ylmethyl amide tail contributes two additional hydrogen bond acceptors (the dioxole oxygens) relative to a simple benzyl amide, yielding a topological polar surface area (TPSA) of 67.9 Ų compared to approximately 49–55 Ų for analogous N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamides [1]. This TPSA value places the compound closer to the upper boundary of the CNS-penetrant chemical space (commonly <70 Ų), which may influence blood-brain barrier permeability predictions relative to lower-TPSA analogs when both are screened in CNS target campaigns [1].

Physicochemical profiling CNS drug-likeness TPSA-based permeability prediction

p-Tolyl N-Aryl Substituent: Lipophilicity and Steric Differentiation Relative to Unsubstituted Phenyl and 4-Chlorophenyl Analogs

The p-tolyl group at the pyrrolidine N1 position confers a computed XLogP3-AA of 2.4 to the target compound [1]. By comparison, the direct 4-chlorophenyl analog (1-(4-chlorobenzyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide) exhibits a higher XLogP of approximately 2.9–3.1 due to the electron-withdrawing and lipophilic character of chlorine, while the unsubstituted N-phenyl analog is estimated at XLogP ~2.0–2.2 [1][2]. The p-methyl substituent thus provides a moderate, balanced lipophilicity that may reduce non-specific protein binding relative to the more lipophilic 4-chloro variant, without sacrificing the favorable Van der Waals contacts that the 4-methyl group makes with the P2X7 receptor hydrophobic pocket described in patent SAR [2].

Lipophilicity optimization P2X7 receptor SAR Aryl substituent effects

Molecular Weight and Heavy Atom Count Differentiation Within the 5-Oxopyrrolidine-3-Carboxamide Chemical Space

With a molecular weight of 352.4 g/mol and a heavy atom count of 26, the target compound occupies a region of chemical space between fragment-like molecules (MW < 300) and typical lead-like compounds (MW < 450) [1]. This contrasts with many P2X7-active 5-oxopyrrolidine-3-carboxamides in patent WO2009077559A2, which frequently bear bulkier N-aryl substituents (e.g., 2,4-dichlorophenyl, 2,3-dichlorophenyl) and amide tails that increase MW beyond 400 g/mol [2]. The compound's comparatively lower molecular complexity (complexity score = 532) and absence of halogen atoms may offer synthetic tractability and more favorable developability profiles, particularly for hit-to-lead optimization where molecular weight escalation must be carefully managed [1].

Fragment-like properties Lead-likeness Molecular complexity

N-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide: Research and Industrial Application Scenarios Based on Available Differential Evidence


P2X7 Receptor Antagonist Screening Library Diversification

When constructing a focused P2X7 antagonist screening library, this compound introduces a distinct benzo[1,3]dioxole-5-ylmethyl amide motif not represented in the core exemplified compounds of WO2009077559A2. Its intermediate TPSA (67.9 Ų) and XLogP (2.4) can serve as a physicochemical diversity point, complementing halogenated, high-logP analogs typically found in screening decks [1]. Researchers can procure this compound to expand the chemical diversity of their in-house P2X7 library without structural redundancy with existing patent examples.

CNS-Penetrant P2X7 Hit Identification

The compound's TPSA below 70 Ų and rotatable bond count of 4 are within guidelines for CNS drug-likeness [1]. For neuroinflammation programs targeting central P2X7 receptors, this compound offers a starting point with physicochemical properties predictive of blood-brain barrier permeability, differentiating it from higher-TPSA P2X7 ligands that are preferentially peripherally restricted. It can be prioritized in parallel CNS/peripheral P2X7 counter-screens to assess CNS exposure potential early in hit triage [1].

Medicinal Chemistry Hit-to-Lead Exploration with Favorable Lead-Likeness

With a molecular weight of 352.4 g/mol and no halogen atoms, this compound presents a lower molecular complexity starting point compared to many patent-exemplified P2X7 antagonists (often MW > 400) [1][2]. Medicinal chemistry teams can use it as a core scaffold for systematic SAR exploration, adding substituents to the benzodioxole or p-tolyl rings while monitoring ligand efficiency metrics, thereby maintaining lead-like property profiles throughout optimization [2].

Computational Chemistry and Pharmacophore Model Validation

The unique combination of a p-tolyl N-aryl group and a benzodioxole-containing amide tail makes this compound a valuable test case for validating pharmacophore models of P2X7 antagonist binding. Its distinct hydrogen bond acceptor pattern (4 acceptors, including the dioxole oxygens) enables probing of whether the P2X7 orthosteric or allosteric site tolerates additional polar contacts beyond those afforded by simple benzyl amides, as inferred from the SAR landscape in WO2009077559A2 [2].

Quote Request

Request a Quote for N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.